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molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4

2-[Methyl(1,3-thiazol-2-yl)amino]ethanol

Cat. No. B043945
M. Wt: 158.22 g/mol
InChI Key: YLVVAMZBSGQCGE-UHFFFAOYSA-N
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Patent
US05260445

Procedure details

The title compound was prepared as an oil from 2-bromothiazole (15 g) and 2-methylaminoethanol (45 ml) by an analogous procedure to that described in Preparation 7
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH3:7][NH:8][CH2:9][CH2:10][OH:11]>>[CH3:7][N:8]([CH2:9][CH2:10][OH:11])[C:2]1[S:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
45 mL
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 7

Outcomes

Product
Name
Type
product
Smiles
CN(C=1SC=CN1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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